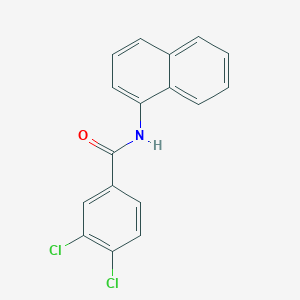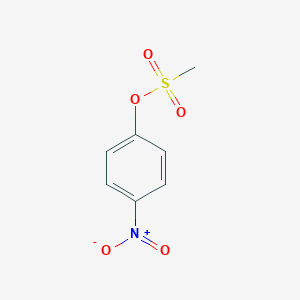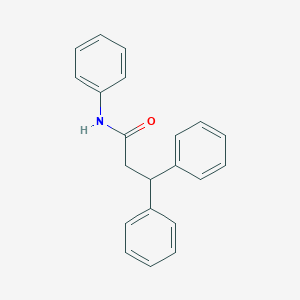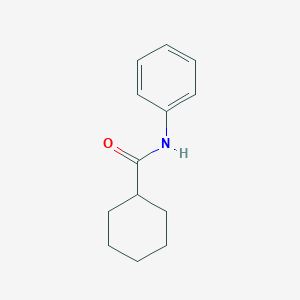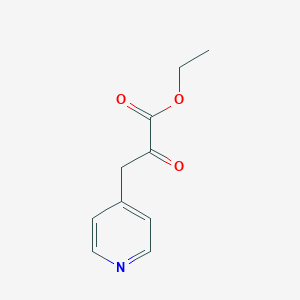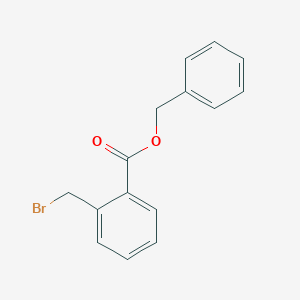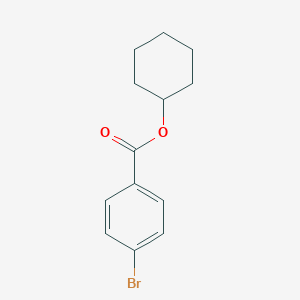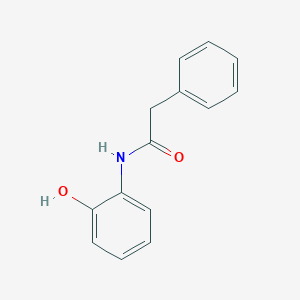
N-(2-hydroxyphenyl)-2-phenylacetamide
Overview
Description
“N-(2-hydroxyphenyl)acetamide” also known as “O-acetaminophenol” and “2-acetylaminophenol”, is a derivative of salicylic acid . It has been reported as a less toxic compound compared to paracetamol or aspirin with anti-platelet aggregating and anti-inflammatory activity .
Synthesis Analysis
“N-(2-hydroxyphenyl)acrylamide” as a functional monomer was synthesized and its complexation with Ni(II) ions was surveyed. Then, complex monomer (Ni(II)/N-(2-hydroxyphenyl)acrylamide) polymerized with EGDMA as a crosslinking agent and AIBN as an initiator .Molecular Structure Analysis
The molecular formula of “N-(2-hydroxyphenyl)acetamide” is C7H7NO2 .Chemical Reactions Analysis
“N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)”, a derivative of valproic acid (VPA), has been proposed as a potential anticancer agent due to its improved antiproliferative effects in some cancer cell lines. Although there is evidence that VPA is metabolized by cytochrome P450 2C11 rat isoform, HO-AAVPA CYP-mediated metabolism has not yet been fully explored .Physical And Chemical Properties Analysis
The density of “N-(2-hydroxyphenyl)acetamide” is 1.3±0.1 g/cm3. Its boiling point is 338.4±25.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.5±3.0 kJ/mol. The flash point is 158.4±23.2 °C .Scientific Research Applications
Antimicrobial Activity : A study by Jayadevappa et al. (2012) synthesized 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides from hydroxyphenylacetic acid and found that some compounds exhibited superior in vitro antimicrobial activity against fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Intermediate in Antimalarial Drug Synthesis : Magadum and Yadav (2018) reported that N-(2-Hydroxyphenyl)acetamide is used as an intermediate in the complete natural synthesis of antimalarial drugs. They conducted chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide (Magadum & Yadav, 2018).
Analgesic Effect Mechanism : Toussaint et al. (2010) discussed paracetamol (acetaminophen), a derivative of N-(2-Hydroxyphenyl)acetamide, focusing on its widely used analgesic effects and the largely unknown mechanisms behind them (Toussaint et al., 2010).
Anti-Arthritic and Anti-Inflammatory Activity : Jawed et al. (2010) studied the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in rats and found it to possess promising anti-arthritic properties (Jawed, Shah, Jamall, & Simjee, 2010).
Pharmaceutical Analysis : Kanthale et al. (2020) discussed the role of N-(4-hydroxyphenyl) acetamide in pharmaceutical analysis, particularly in the simultaneous estimation of paracetamol and ibuprofen in bulk and tablet formulations (Kanthale, Thonte, Pekamwar, & Mahapatra, 2020).
Environmental Impact and Toxicity Studies : Parolini et al. (2010) explored the cyto-genotoxicity of paracetamol (N-(4-hydroxyphenyl)acetamide) on aquatic organisms, providing insights into the environmental impact and potential toxicity of this compound (Parolini, Binelli, Cogni, & Provini, 2010).
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .
Mode of Action
The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action
Future Directions
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXRWOIRKOKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356860 | |
| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95384-58-0 | |
| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



